molecular formula C16H15ClN2O2S B11534005 3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide

3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide

Cat. No.: B11534005
M. Wt: 334.8 g/mol
InChI Key: VXOFUWSVZANLCT-WOJGMQOQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide typically involves the reaction of 4-chlorothiophenol with 3-bromopropanoic acid to form 3-[(4-chlorophenyl)sulfanyl]propanoic acid. This intermediate is then reacted with hydrazine hydrate to yield 3-[(4-chlorophenyl)sulfanyl]propanehydrazide. Finally, the condensation reaction with 2-hydroxybenzaldehyde under reflux conditions produces the target compound .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanyl and hydroxyphenyl groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H15ClN2O2S

Molecular Weight

334.8 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C16H15ClN2O2S/c17-13-5-7-14(8-6-13)22-10-9-16(21)19-18-11-12-3-1-2-4-15(12)20/h1-8,11,20H,9-10H2,(H,19,21)/b18-11+

InChI Key

VXOFUWSVZANLCT-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCSC2=CC=C(C=C2)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCSC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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